N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide
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Overview
Description
N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they often exhibit significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the reaction of a substituted hydrazine with an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol or methanol, often in the presence of a catalytic amount of acid or base to facilitate the condensation reaction . The general reaction scheme can be represented as follows:
R-NH-NH2+R’-CHO→R-N=CH-R’+H2O
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines .
Scientific Research Applications
N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The Schiff base moiety can coordinate with metal ions, affecting enzyme activity and other biological processes. The compound’s ability to form stable complexes with transition metals is crucial for its biological and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and sulfonamide groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H23N3O5S |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H23N3O5S/c1-26(32(28,29)21-7-5-4-6-8-21)19-12-9-17(10-13-19)23(27)25-24-16-18-11-14-20(30-2)15-22(18)31-3/h4-16H,1-3H3,(H,25,27)/b24-16+ |
InChI Key |
MLRZRTMTUZYHLI-LFVJCYFKSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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